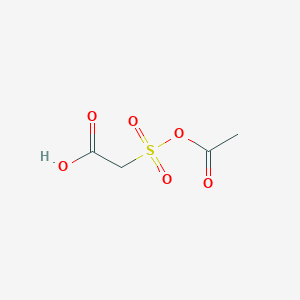
2-Acetyloxysulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyloxysulfonylacetic acid is an organic compound with a unique structure that combines an acetyl group, a sulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyloxysulfonylacetic acid typically involves the reaction of acetic anhydride with sulfonylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyloxysulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Acetyloxysulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 2-Acetyloxysulfonylacetic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can influence various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Sulfonylacetic acid: Shares the sulfonyl and acetic acid moieties but lacks the acetyl group.
Acetylacetic acid: Contains the acetyl and acetic acid groups but lacks the sulfonyl group.
Sulfonylacetic anhydride: A related compound with similar reactivity but different structural features.
Uniqueness: 2-Acetyloxysulfonylacetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
CAS No. |
83810-21-3 |
|---|---|
Molecular Formula |
C4H6O6S |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-acetyloxysulfonylacetic acid |
InChI |
InChI=1S/C4H6O6S/c1-3(5)10-11(8,9)2-4(6)7/h2H2,1H3,(H,6,7) |
InChI Key |
KAETZOLWRYYISR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
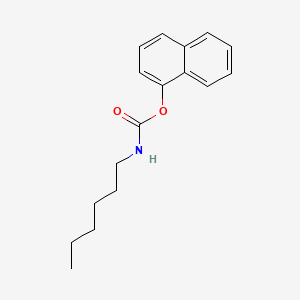
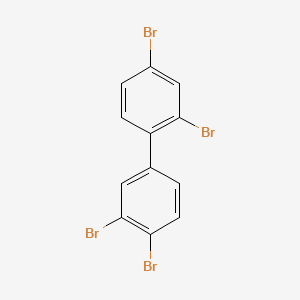
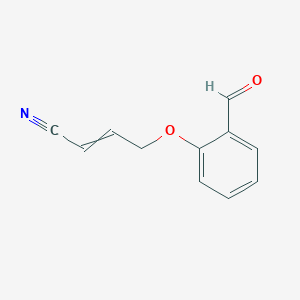
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
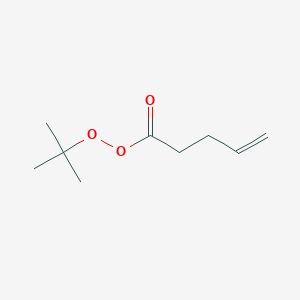
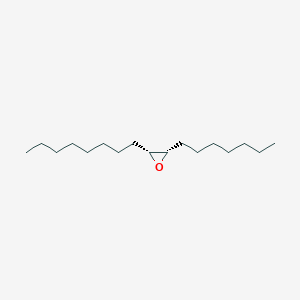
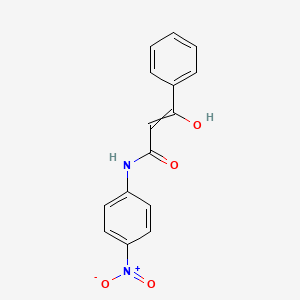
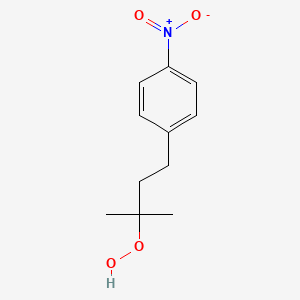
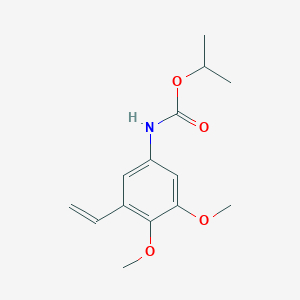

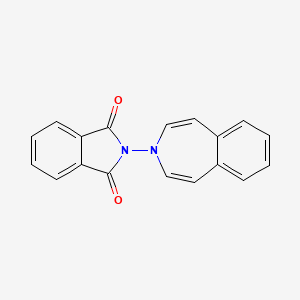
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
